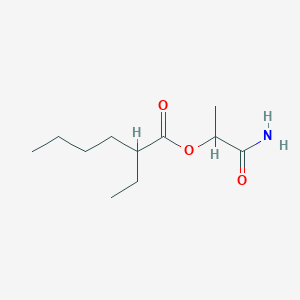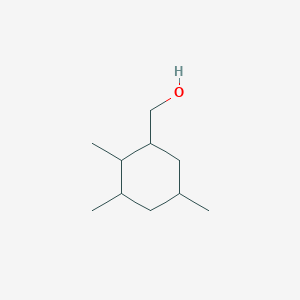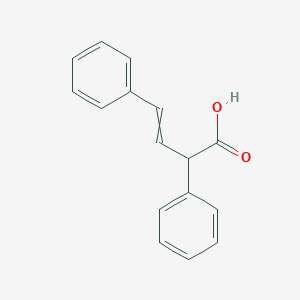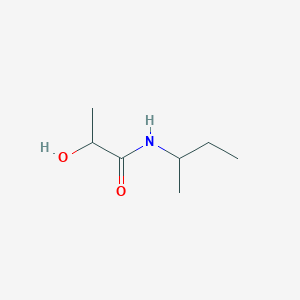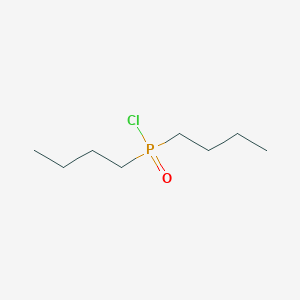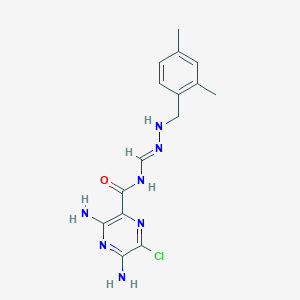
Acetic acid, selenodi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, selenodi-, typically involves the reaction of selenium dioxide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{SeO}_2 + 2 \text{CH}_3\text{CO}_2\text{O} \rightarrow \text{CH}_3\text{COSeCOCH}_3 + \text{CO}_2 ]
In this reaction, selenium dioxide reacts with acetic anhydride to form selenodiacetic acid and carbon dioxide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of acetic acid, selenodi-, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, selenodi-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which impart unique reactivity to the compound.
Common Reagents and Conditions
Oxidation: Acetic acid, selenodi-, can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of selenium dioxide and acetic acid.
Reduction: Reduction of acetic acid, selenodi-, can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process leads to the formation of selenoacetaldehyde and other selenium-containing intermediates.
Substitution: Substitution reactions involving acetic acid, selenodi-, often occur at the selenium atoms. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from the reactions of acetic acid, selenodi-, depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield selenium dioxide and acetic acid, while reduction reactions produce selenoacetaldehyde and related compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, selenodi-, has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:
Chemistry: In organic synthesis, acetic acid, selenodi-, is used as a reagent for the introduction of selenium atoms into organic molecules. It serves as a precursor for the synthesis of various selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties. Selenium is known to play a crucial role in biological systems, and acetic acid, selenodi-, provides a means to explore selenium’s effects in biological contexts.
Medicine: Research is ongoing to investigate the potential therapeutic applications of acetic acid, selenodi-. Its selenium content makes it a candidate for the development of novel drugs and treatments for diseases related to selenium deficiency or oxidative stress.
Industry: In industrial applications, acetic acid, selenodi-, is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, selenodi-, involves its interaction with molecular targets and pathways influenced by selenium. Selenium atoms in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known that selenium can modulate antioxidant defenses, enzyme activities, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenodiglutathione: A selenium-containing compound formed by the reaction of glutathione with selenium dioxide.
Selenodicysteine: A selenium analog of cysteine, where selenium replaces the sulfur atom.
Selenodi-2-mercaptoethanol: A selenium-containing compound formed by the reaction of 2-mercaptoethanol with selenium dioxide.
Uniqueness
Acetic acid, selenodi-, is unique due to its specific structure and reactivity The presence of selenium atoms in place of oxygen atoms in the carboxyl groups imparts distinct chemical properties, making it different from other selenium-containing compounds
Eigenschaften
CAS-Nummer |
6228-62-2 |
|---|---|
Molekularformel |
C4H6O4Se |
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
2-(carboxymethylselanyl)acetic acid |
InChI |
InChI=1S/C4H6O4Se/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
AXGZQGKVFWKBSF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)[Se]CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



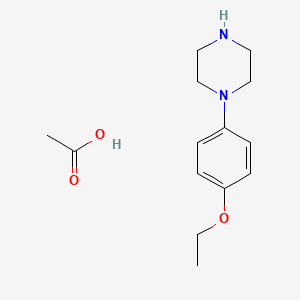
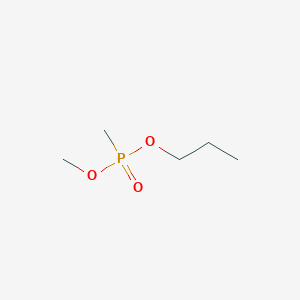
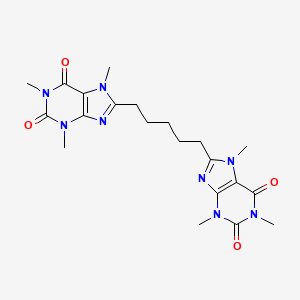
![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
